molecular formula C16H19NOS B5730903 Cambridge id 5564454 CAS No. 5564-45-4

Cambridge id 5564454

Cat. No.: B5730903
CAS No.: 5564-45-4
M. Wt: 273.4 g/mol
InChI Key: FJPXCJWUXUFJQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cambridge ID 5564454 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route can vary, but common methods include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions under controlled conditions.

    Step 3: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes:

    Bulk synthesis: Using high-yield reactions to produce large quantities of the compound.

    Purification: Employing industrial-scale purification methods to ensure the compound meets the required purity standards.

    Quality control: Conducting rigorous testing to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cambridge ID 5564454 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Cambridge ID 5564454 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5564454 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cambridge ID 5564454 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Shares a similar core structure but with different functional groups.

    Compound B: Has a similar molecular weight and formula but differs in its reactivity and applications.

    Compound C: Exhibits similar biological activity but with variations in its mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(4-methylsulfanylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-12-4-9-16(18-2)15(10-12)17-11-13-5-7-14(19-3)8-6-13/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPXCJWUXUFJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970985
Record name 2-Methoxy-5-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5564-45-4
Record name 2-Methoxy-5-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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